

An In-depth Technical Guide to 2-Methyl-6-(phenylmethoxy)pyridine

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Compound of Interest

Compound Name: 2-Methyl-6-phenylmethoxypyridine

CAS No.: 108279-32-9

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An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 2-Methyl-6-(phenylmethoxy)pyridine, a key heterocyclic building block.

Foreword: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved therapeutics.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[2] The strategic incorporation of a pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties like solubility and bioavailability.[3] Among the vast landscape of pyridine derivatives, 2-alkoxypyridines represent a particularly valuable class of compounds, serving as key intermediates in the synthesis of complex molecular architectures with diverse biological activities.[4] This guide focuses on a specific, yet important, member of this class: 2-Methyl-6-(phenylmethoxy)pyridine, also known as 2-Methyl-6-(benzyloxy)pyridine. We will delve into its chemical identity, synthetic

pathways, physicochemical characteristics, and explore its potential in the broader context of drug development.

Chemical Identity and Physicochemical Properties

2-Methyl-6-(phenylmethoxy)pyridine is a disubstituted pyridine featuring a methyl group at the 2-position and a benzyloxy group at the 6-position. The presence of the benzyloxy group, a common protecting group for hydroxyl functionalities, also offers a handle for further synthetic modifications.

Molecular Structure and Identifiers

- IUPAC Name: 2-Methyl-6-(phenylmethoxy)pyridine
- Synonyms: 2-Methyl-6-(benzyloxy)pyridine
- Molecular Formula: C₁₃H₁₃NO
- Canonical SMILES: CC1=NC=CC=C1OCC2=CC=CC=C2

While a specific CAS number for this exact compound is not readily found in major chemical databases, its structure is unambiguously defined by its IUPAC name and SMILES string. For the purpose of this guide, we will proceed with the characterization based on established chemical principles and data from closely related analogs.

Physicochemical Data (Predicted and Analog-Based)

Direct experimental data for 2-Methyl-6-(phenylmethoxy)pyridine is scarce in the public domain. However, we can infer its properties based on data from structurally similar compounds such as 2-methylpyridine and other 2-alkoxypyridines.

Property	Predicted/Inferred Value	Reference Compound Data
Molecular Weight	199.25 g/mol	2-Methylpyridine: 93.13 g/mol [5]
Appearance	Colorless to light yellow liquid or low-melting solid	2-Methylpyridine: Colorless clear liquid[5]
Boiling Point	> 200 °C (estimated)	2-Methylpyridine: 128-129 °C[5]
Melting Point	Not available	2-Methylpyridine: -70 °C[5]
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Limited solubility in water.	2-Alkoxy pyridines are generally soluble in organic solvents.[4]
pKa (of pyridinium ion)	-5.0 (estimated)	2-Methylpyridine: 5.97

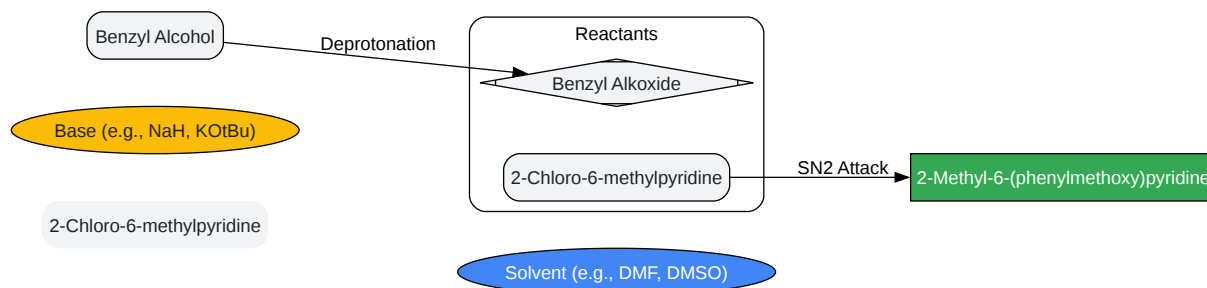
Synthesis and Mechanistic Considerations

The synthesis of 2-Methyl-6-(phenylmethoxy)pyridine can be approached through several established methodologies for forming ether linkages on the pyridine ring. The two most logical and field-proven strategies are the Williamson ether synthesis starting from a halogenated pyridine and the O-alkylation of the corresponding pyridone.

Synthetic Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][6][7][8][9] In the context of our target molecule, this involves the reaction of the sodium or potassium salt of benzyl alcohol (benzyl alkoxide) with 2-chloro-6-methylpyridine.

Reaction Scheme:



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Figure 1: Conceptual workflow for the Williamson ether synthesis of 2-Methyl-6-(phenylmethoxy)pyridine.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

- **Alkoxide Formation:** To a solution of benzyl alcohol (1.1 equivalents) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the benzyl alkoxide.
- **Nucleophilic Substitution:** To the freshly prepared benzyl alkoxide solution, add 2-chloro-6-methylpyridine (1.0 equivalent) dropwise.
- **Reaction Progression:** Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

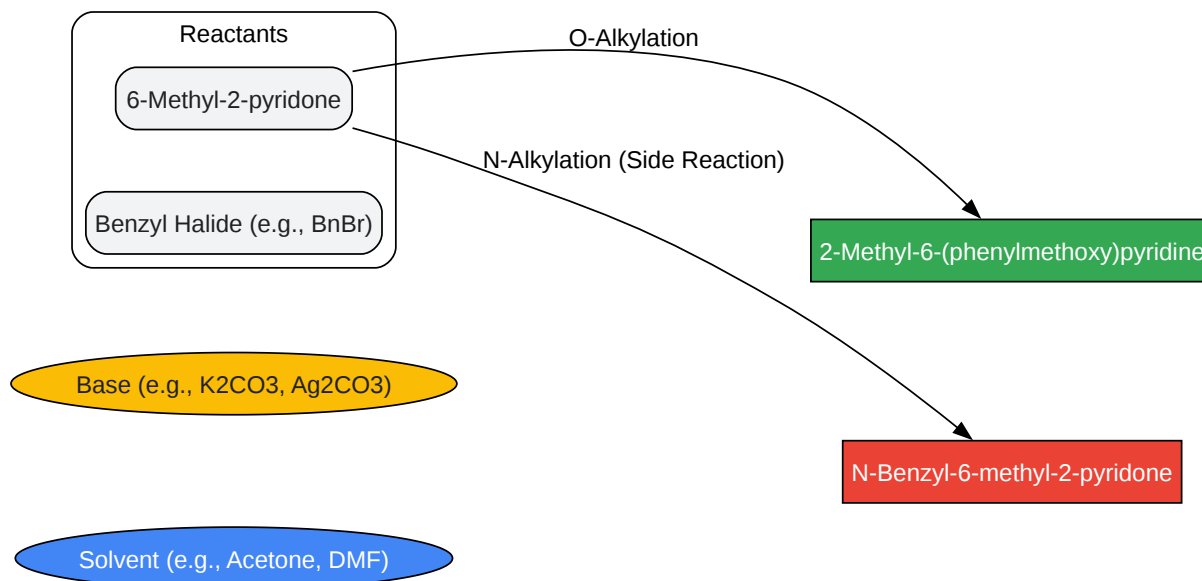
Causality Behind Experimental Choices:

- **Base and Solvent:** The choice of a strong, non-nucleophilic base like NaH is crucial to fully deprotonate the benzyl alcohol, thereby generating a potent nucleophile.[6] Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic, and they do not participate in the reaction.[8]
- **Inert Atmosphere:** The use of an inert atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
- **Temperature:** Heating is generally required to overcome the activation energy for the SN2 reaction, especially with the relatively less reactive 2-chloropyridine compared to alkyl halides.

Synthetic Pathway 2: O-Alkylation of 6-Methyl-2-pyridone

An alternative and often complementary approach is the O-alkylation of 6-methyl-2-pyridone with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[10] 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer, with the pyridone form generally being the more stable.[1] Alkylation can occur at either the nitrogen or the oxygen atom, and the selectivity can be influenced by the reaction conditions.

Reaction Scheme:



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Figure 2: O- vs. N-Alkylation of 6-Methyl-2-pyridone.

Experimental Protocol: General Procedure for O-Alkylation

- **Reaction Setup:** To a solution of 6-methyl-2-pyridone (1.0 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or silver carbonate (Ag₂CO₃, 1.1 equivalents).
- **Addition of Alkylating Agent:** Add benzyl bromide (1.2 equivalents) to the suspension.
- **Reaction and Monitoring:** Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
- **Work-up and Purification:** After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be taken up in an organic

solvent and washed with water to remove any remaining salts. After drying and concentration, the crude product, which may contain a mixture of O- and N-alkylated products, is purified by column chromatography.

Controlling O- vs. N-Alkylation:

The regioselectivity of the alkylation of pyridones is a well-studied area. Generally, the use of polar aprotic solvents and alkali metal bases like K_2CO_3 can favor N-alkylation. To promote O-alkylation, less polar solvents and the use of silver salts (which coordinate to the nitrogen atom, directing alkylation to the oxygen) can be employed. However, palladium-catalyzed O-benzylation methods have also been developed for related systems, offering high selectivity.

[11]

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Methyl-6-(phenylmethoxy)pyridine are not readily available, we can predict the key features of its 1H and ^{13}C NMR spectra based on the known chemical shifts of its constituent parts. Such predictions are invaluable for confirming the identity of the synthesized product.

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and aromatic protons.

- Methyl Protons (C2- CH_3): A singlet around δ 2.4-2.6 ppm.
- Methylene Protons (O- CH_2 -Ph): A singlet around δ 5.2-5.4 ppm.
- Pyridine Ring Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C4 will likely be a triplet, while the protons at C3 and C5 will be doublets, with coupling constants typical for pyridine systems.
- Phenyl Ring Protons: Signals in the aromatic region (δ 7.2-7.5 ppm), likely appearing as a multiplet.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

- Methyl Carbon (C2-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
- Methylene Carbon (O-CH₂-Ph): A signal around δ 65-70 ppm.
- Pyridine Ring Carbons: Five signals in the aromatic region. The carbon bearing the benzyloxy group (C6) and the carbon with the methyl group (C2) will be significantly downfield, likely above δ 150 ppm. The other pyridine carbons (C3, C4, C5) will appear in the δ 110-140 ppm range.
- Phenyl Ring Carbons: Four signals in the aromatic region (δ 127-140 ppm), with the ipso-carbon (attached to the methylene group) being the most shielded.

Reactivity and Potential Applications in Drug Development

2-Methyl-6-(phenylmethoxy)pyridine is a versatile intermediate for further chemical transformations, making it a valuable building block in the synthesis of more complex molecules for drug discovery.

Key Reactions and Transformations

- Deprotection of the Benzyl Group: The benzyloxy group can be readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) to yield 6-hydroxy-2-methylpyridine (the pyridone tautomer). This unmask a hydroxyl group for further functionalization.
- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the existing substituents.
- Lithiation and Functionalization: The methyl group at the 2-position can be deprotonated with a strong base (e.g., n-BuLi) to form a lithiated species, which can then react with various electrophiles to introduce new functional groups.

Role as a Privileged Scaffold in Medicinal Chemistry

The 2-alkoxypyridine motif is present in a number of biologically active compounds. The introduction of this scaffold can modulate a compound's properties in several ways:

- **Hydrogen Bonding:** The pyridine nitrogen can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.
- **Bioisosterism:** The 2-alkoxypyridine unit can serve as a bioisostere for other functional groups, such as amides or phenols, potentially improving metabolic stability or altering the electronic properties of the molecule.^[1]
- **Scaffold for Further Derivatization:** As demonstrated in the synthesis of PIM-1 kinase inhibitors, the O-alkylation of pyridone derivatives imparts aromaticity and provides a scaffold for building complex inhibitors.^[12]

Derivatives of benzyloxypyridines have been investigated for a range of therapeutic targets, including their use as inhibitors of mitogen-activated protein kinase p38 α and in the development of agents targeting neurodegenerative diseases.^[13] For instance, the related compound 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective antagonist for the metabotropic glutamate receptor subtype mGluR5, with potential applications in treating anxiety and other neurological disorders.^{[14][15]} This highlights the potential of the 2-methyl-6-substituted pyridine core in CNS drug discovery.

Conclusion and Future Outlook

2-Methyl-6-(phenylmethoxy)pyridine, while not extensively documented as a standalone compound, represents a strategically important building block in organic and medicinal chemistry. Its synthesis is achievable through well-established and robust chemical transformations, primarily the Williamson ether synthesis and O-alkylation of the corresponding pyridone. The physicochemical and spectroscopic properties of this molecule can be reliably predicted based on a wealth of data from related structures.

The true value of 2-Methyl-6-(phenylmethoxy)pyridine lies in its potential as a versatile intermediate. The presence of the methyl group, the benzyloxy ether linkage, and the pyridine nitrogen atom provide multiple avenues for further chemical modification. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, compounds like 2-Methyl-6-(phenylmethoxy)pyridine will undoubtedly play a crucial role in the design and synthesis of the

next generation of therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted and could unveil new and exciting opportunities in various therapeutic areas.

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